Flufenazina decanoato dihidrocloruro

Descripción general

Descripción

Fluphenazine decanoate dihydrochloride is a phenothiazine used to treat patients requiring long-term neuroleptic therapy . It is used in the treatment of chronic psychoses such as schizophrenia . It is a high-potency typical antipsychotic medication .

Molecular Structure Analysis

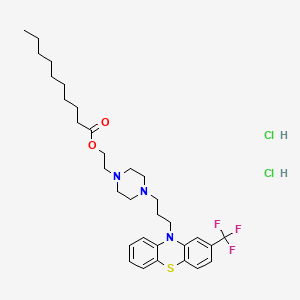

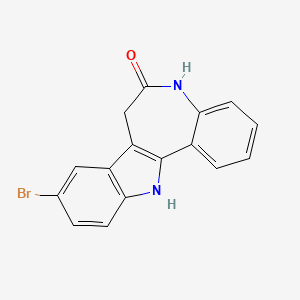

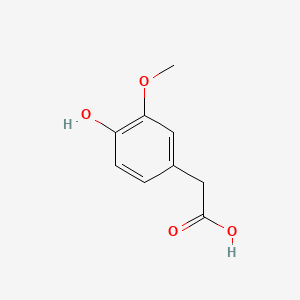

Fluphenazine decanoate dihydrochloride has a molecular formula of C22H26F3N3OS . It is a member of phenothiazines, a decanoate ester, an organofluorine compound, and a N-alkylpiperazine .Chemical Reactions Analysis

Fluphenazine decanoate dihydrochloride undergoes various chemical reactions in the body. It has been found to increase serum prolactin level and suppress serum LH and FSH levels .Aplicaciones Científicas De Investigación

Tratamiento de trastornos psicóticos

Flufenazina es un fármaco antipsicótico que activa los receptores D1 y D2 dopaminérgicos postsinápticos mesolímbicos en el cerebro . Se utiliza para el manejo de manifestaciones de trastornos psicóticos .

Tratamiento del trastorno bipolar y la esquizofrenia

El clorhidrato de flufenazina se usa para el tratamiento del trastorno bipolar y la esquizofrenia . Cabe destacar que también se han documentado algunos efectos secundarios de la flufenazina, como acatisia, efectos secundarios extrapiramidales, particularmente en el caso de sobredosis o terapia a largo plazo .

Tratamiento de la corea

La flufenazina se usa en combinación con otros medicamentos para el manejo de la corea .

Tratamiento del síndrome de Tourette

La flufenazina también se utiliza para el manejo del síndrome de Tourette .

Control de calidad farmacéutico

Se ha desarrollado y validado un método cromatográfico planar instrumental simple, rápido, preciso, sensible, específico y preciso para la cuantificación de la tableta de Flufenazina HCl . Este método se puede utilizar para pruebas de control de calidad de rutina de Flufenazina HCl en forma de dosificación sólida .

Investigación sobre células de glioblastoma

El dihidrocloruro de flufenazina se ha utilizado para estudiar sus efectos como fármaco sobre las células de glioblastoma (GBM) en el análisis de citometría de flujo (FACS), clasificación y experimentos de supervivencia por estrés unicelular .

Inhibidor de las bombas de eflujo estafilocócicas

La flufenazina decanoato y la cafeína, en presencia de baja concentración de bromuro de etidio como indicador de la actividad de eflujo, son inhibidores potenciales como la actividad EP estafilocócica .

Mecanismo De Acción

Target of Action

Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

Fluphenazine decanoate dihydrochloride acts as an antagonist at the dopaminergic D1 and D2 receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The antagonistic action of fluphenazine decanoate dihydrochloride on dopaminergic receptors affects several biochemical pathways. It depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of fluphenazine decanoate dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of fluphenazine decanoate, when administered intramuscularly, is between 7 to 10 days . It is excreted through urine and feces .

Result of Action

The antagonistic action of fluphenazine decanoate dihydrochloride on dopaminergic receptors results in various molecular and cellular effects. It can affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is used in the management of manifestations of psychotic disorders .

Action Environment

The action, efficacy, and stability of fluphenazine decanoate dihydrochloride can be influenced by various environmental factors. For instance, smoking can affect the clearance of fluphenazine in psychiatric inpatients . Furthermore, up to 40% of those on long-term phenothiazines, including fluphenazine, may have mildly abnormal liver function tests .

Safety and Hazards

Fluphenazine decanoate dihydrochloride has several side effects and hazards associated with its use. It can cause uncontrolled muscle movements, extreme drowsiness, blurred vision, severe constipation, stomach pain, bloating, jaundice, seizures, and low white blood cell counts . It is not approved for use in older adults with dementia-related psychosis .

Relevant Papers Several relevant papers were found during the search. These include a review on the Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia , a paper on Fluphenazine decanoate (depot) and enanthate for schizophrenia , and more. These papers provide valuable insights into the drug’s properties and uses.

Propiedades

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYWOFSPALWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2376-65-0 | |

| Record name | Fluphenazine decanoate dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

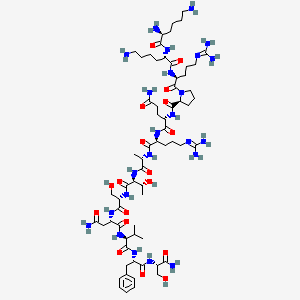

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B1673405.png)

![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)

![7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1673410.png)